methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate
Description
Properties
Molecular Formula |
C7H10BrN3O2 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
methyl 2-(3-amino-4-bromopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10BrN3O2/c1-4(7(12)13-2)11-3-5(8)6(9)10-11/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
KYQZPOZXURSZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Brominated Pyrazole Precursors with Ester Derivatives
The most common and efficient approach involves the cyclization of brominated pyrazole derivatives with suitable α,β-unsaturated esters under basic conditions:
- Starting Material: 4-bromo-1H-pyrazole (or its derivatives)
- Reagents: Methyl acrylate or methyl α,β-unsaturated esters
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
- Solvent: Ethanol or methanol
- The brominated pyrazole reacts with methyl acrylate in ethanol at room temperature or mild heating (~50°C).
- The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the activated double bond, followed by intramolecular cyclization to form the pyrazole ring attached to the ester side chain.
- The amino group at position 3 can be introduced by subsequent nitration and reduction or via substitution reactions prior to cyclization.
- Maintaining an inert atmosphere (nitrogen)
- Controlling temperature to prevent side reactions
- Using excess base to facilitate deprotonation and nucleophilic attack
- Purification through recrystallization or chromatography
Hydrazine-Mediated Cyclization of β-Ketonitriles
Based on the literature, especially the work on 5-aminopyrazoles, a versatile route involves the condensation of β-ketonitriles with hydrazines:
Preparation of β-Ketonitrile Intermediate:
- Synthesis of 3-oxo-3-(pyrrol-2-yl)propanenitrile or related compounds via multi-step processes involving halogenation, nitrile formation, and carbonyl introduction.
-
- Reaction of the β-ketonitrile with hydrazine hydrate under reflux conditions yields 5-aminopyrazole derivatives.
- Bromination at the 4-position of the pyrazole ring can be achieved using N-bromosuccinimide (NBS) or bromine in acetic acid.
-
- The ester group (methyl propanoate) can be introduced through esterification of the corresponding acid or by direct reaction of the pyrazole with methyl chloroformate derivatives.
Multi-Step Synthesis via Cross-Coupling and Functional Group Transformations
Advanced synthetic strategies include:
- Step 1: Synthesis of 4-bromo-1H-pyrazole via bromination of pyrazole derivatives.
- Step 2: Nucleophilic substitution or coupling with methyl 2-bromo-propanoate or methyl 2-chloropropanoate.
- Step 3: Introduction of amino groups through nucleophilic substitution with ammonia or hydrazine derivatives, followed by purification.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | −20°C to 70°C | Lower temperatures favor selectivity; higher temperatures increase reaction rates. |
| Solvent | Ethanol, methanol, dichloromethane, toluene | Choice depends on reactants and desired reaction pathway. |
| Base | NaOH, K₂CO₃, triethylamine | Facilitates nucleophilic attack and cyclization. |
| Reaction Time | 2–24 hours | Longer times improve yields but may increase side reactions. |
| Purification | Recrystallization, chromatography | Ensures high purity, critical for biological applications. |
Characterization Techniques
Nuclear Magnetic Resonance (NMR):
- Proton NMR: Aromatic and aliphatic proton signals, NH₂ group signals.
- Carbon NMR: Ester carbonyl (~170–175 ppm), aromatic carbons.
-
- Ester C=O stretch (~1700 cm⁻¹)
- N-H stretch (~3300–3500 cm⁻¹)
- C-Br stretch (~600 cm⁻¹)
-
- Molecular ion peak at m/z ~247, confirming molecular weight.
Notable Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively.
Scientific Research Applications
Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the amino and bromo groups allows for interactions with various biological molecules, potentially leading to the modulation of biological processes.
Comparison with Similar Compounds
Key Observations:
Core Structure: Pyrazole (target compound): Aromatic, planar, with two adjacent nitrogen atoms. Pyrazoline (compound 13 ): Partially saturated, non-aromatic, with a single double bond. Pyrazolone (compound 5.17 ): Features a ketone group, enabling keto-enol tautomerism.
Substituent Effects: Bromo Substituents: Present in all compounds, enhancing electrophilicity. In the target compound, the 4-bromo group may direct further substitution reactions. Amino vs. Sulfonamide: The target’s 3-amino group contrasts with the sulfonamide in compound 13, which introduces stronger hydrogen-bonding and acidity (pKa ~10 for sulfonamide NH) . Ester vs. Ketone: The methyl propanoate in the target compound is less polar than the ketone in pyrazolones, impacting solubility and hydrolysis rates.
Key Observations:
Melting Points : Compound 13’s high melting point (180–181°C) reflects strong intermolecular forces (hydrogen bonding via sulfonamide and NH groups). The target compound’s ester group likely reduces its melting point relative to sulfonamides.
IR Spectroscopy : The target’s ester C=O stretch (~1740 cm⁻¹) is higher than the ketone C=O in compound 13 (1651 cm⁻¹), reflecting reduced conjugation in the ester .
Synthesis : Compound 13’s high yield (90.2%) suggests efficient cyclocondensation, whereas the target compound’s esterification step may require optimized conditions to avoid hydrolysis.
Stability and Reactivity
- Hydrolysis : The ester group in the target compound is prone to acidic/basic hydrolysis, unlike the stable sulfonamide in compound 13 .
- Oxidation: The 3-amino group may oxidize under harsh conditions, whereas bromine in all compounds enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling).
- Thermal Stability : Pyrazolones (e.g., compound 5.17) exhibit thermal stability due to resonance stabilization, while the target’s pyrazole core is inherently stable but less so than pyrazolines .
Analytical Characterization
- LC/MS : The target compound’s molecular ion ([M+H]⁺) would appear at m/z 249 (calculated), distinct from compound 5.17’s m/z 301–305 . Fragmentation patterns would differ due to the ester group’s cleavage.
- NMR: The target’s pyrazole CH proton (δ ~5.5) would resonate upfield compared to compound 13’s pyrazoline CH (δ 5.53–5.56), reflecting aromatic vs. non-aromatic environments .
Biological Activity
Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is a chemical compound notable for its potential biological activities due to the presence of a pyrazole ring, which is known for various pharmacological effects. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₀BrN₃O₂ and a molecular weight of approximately 248.08 g/mol. The compound features:
- A pyrazole ring with two nitrogen atoms.
- An amino group at the 3-position, which may enhance biological interactions.
- A bromine atom at the 4-position, contributing to its unique reactivity.
The structure allows for various chemical reactions, including nucleophilic substitutions and hydrolysis of the ester group, making it versatile for synthetic modifications .
Biological Activities
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Antimicrobial activity
Specifically, this compound has shown promise in pharmacological studies targeting infectious diseases such as tuberculosis. Its structural similarity to known antitubercular agents suggests it may interact with specific biological targets involved in bacterial metabolism or replication processes .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Exhibits potential to reduce inflammation in various models. |
| Analgesic | Demonstrates pain relief properties in preclinical studies. |
| Antimicrobial | Shows effectiveness against certain bacterial strains, particularly in TB. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitubercular Activity : A study highlighted its efficacy against Mycobacterium tuberculosis, suggesting that modifications to the pyrazole structure could enhance its potency .
- Enzyme Interaction Studies : Research indicated that this compound may bind effectively to enzymes involved in bacterial replication, potentially inhibiting their function and leading to reduced bacterial viability .
-
Comparative Analysis with Analog Compounds : The compound was compared with structurally similar pyrazole derivatives to assess differences in biological activity. For example:
- Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate lacks bromine but exhibits simpler biological interactions.
- Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate contains a methyl group instead of an amino group, affecting its pharmacological profile .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the amino and bromine groups via electrophilic substitution.
- Esterification to form the final product.
These synthetic routes allow for high purity and yield, facilitating further research into its biological applications .
Q & A
Q. How to integrate spectral data with mechanistic hypotheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
